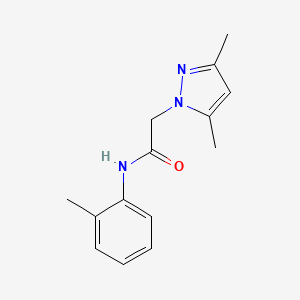

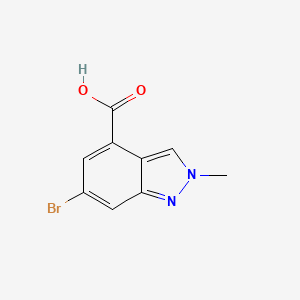

![molecular formula C13H17NO4 B6632981 tert-butyl N-[(3-formyl-4-hydroxyphenyl)methyl]carbamate](/img/structure/B6632981.png)

tert-butyl N-[(3-formyl-4-hydroxyphenyl)methyl]carbamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Tert-butyl N-[(3-formyl-4-hydroxyphenyl)methyl]carbamate, also known as FB1, is a mycotoxin produced by the fungus Fusarium verticillioides. It is a common contaminant in maize and other cereal crops, and exposure to FB1 has been linked to various health problems in humans and animals. In recent years, there has been growing interest in the synthesis, mechanism of action, and potential applications of FB1 in scientific research.

Mechanism of Action

Tert-butyl N-[(3-formyl-4-hydroxyphenyl)methyl]carbamate acts by binding to the active site of ceramide synthase, preventing it from catalyzing the synthesis of ceramide. This leads to an accumulation of sphinganine, a precursor to ceramide, which can disrupt cellular signaling pathways and induce cell death. Additionally, tert-butyl N-[(3-formyl-4-hydroxyphenyl)methyl]carbamate can inhibit the activity of other enzymes involved in sphingolipid metabolism, leading to further disruption of cellular processes.

Biochemical and Physiological Effects:

tert-butyl N-[(3-formyl-4-hydroxyphenyl)methyl]carbamate has been shown to have a variety of biochemical and physiological effects in vitro and in vivo. These include induction of apoptosis and autophagy, inhibition of cell proliferation and migration, and modulation of immune responses. In animal studies, exposure to tert-butyl N-[(3-formyl-4-hydroxyphenyl)methyl]carbamate has been linked to liver and kidney damage, immune system dysfunction, and developmental abnormalities.

Advantages and Limitations for Lab Experiments

Tert-butyl N-[(3-formyl-4-hydroxyphenyl)methyl]carbamate has several advantages for use in laboratory experiments. It is a potent inhibitor of ceramide synthase and can be used to study the role of ceramide and other sphingolipids in cellular processes. Additionally, tert-butyl N-[(3-formyl-4-hydroxyphenyl)methyl]carbamate is relatively stable and can be easily synthesized or obtained from commercial sources. However, there are also several limitations to using tert-butyl N-[(3-formyl-4-hydroxyphenyl)methyl]carbamate in experiments. It is highly toxic and can pose a risk to researchers handling it. Additionally, its effects on cellular processes can be complex and difficult to interpret.

Future Directions

There are many potential future directions for research on tert-butyl N-[(3-formyl-4-hydroxyphenyl)methyl]carbamate. One area of interest is the development of new methods for synthesizing tert-butyl N-[(3-formyl-4-hydroxyphenyl)methyl]carbamate and related compounds. Additionally, there is ongoing research into the mechanism of action of tert-butyl N-[(3-formyl-4-hydroxyphenyl)methyl]carbamate and its effects on cellular processes. Future studies may also investigate the potential therapeutic applications of tert-butyl N-[(3-formyl-4-hydroxyphenyl)methyl]carbamate, such as in the treatment of cancer or other diseases. Finally, there is a need for further research on the safety and toxicity of tert-butyl N-[(3-formyl-4-hydroxyphenyl)methyl]carbamate, particularly in humans.

Synthesis Methods

Tert-butyl N-[(3-formyl-4-hydroxyphenyl)methyl]carbamate can be synthesized using a variety of methods, including chemical synthesis, microbial fermentation, and enzymatic conversion. One common method involves the condensation of 4-hydroxybenzaldehyde and tert-butyl carbamate in the presence of a catalyst such as triethylamine or pyridine. The resulting product is then oxidized to form tert-butyl N-[(3-formyl-4-hydroxyphenyl)methyl]carbamate.

Scientific Research Applications

Tert-butyl N-[(3-formyl-4-hydroxyphenyl)methyl]carbamate has been widely used as a tool in scientific research, particularly in the fields of biochemistry, pharmacology, and toxicology. It has been shown to inhibit the activity of ceramide synthase, an enzyme involved in the synthesis of ceramide, a key component of cell membranes. This inhibition can lead to a variety of cellular effects, including apoptosis, autophagy, and inflammation.

properties

IUPAC Name |

tert-butyl N-[(3-formyl-4-hydroxyphenyl)methyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO4/c1-13(2,3)18-12(17)14-7-9-4-5-11(16)10(6-9)8-15/h4-6,8,16H,7H2,1-3H3,(H,14,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLPCSFLHVQVFJE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1=CC(=C(C=C1)O)C=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-butyl N-[(3-formyl-4-hydroxyphenyl)methyl]carbamate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[[(2-Methylquinolin-6-yl)methylamino]methyl]cyclobutan-1-ol](/img/structure/B6632906.png)

![2-[1-[(3-Bromo-4-methylphenyl)methyl]azetidin-3-yl]propanoic acid](/img/structure/B6632921.png)

![1-[(3-Bromo-4-methylphenyl)methyl]piperidine-4-carboxylic acid](/img/structure/B6632925.png)

![N-[[1-(dimethylamino)cyclobutyl]methyl]-N-methyl-2H-triazole-4-carboxamide](/img/structure/B6632927.png)

![[3-(5-Methyl-1,3-oxazol-4-yl)phenyl]methanol](/img/structure/B6632943.png)

![[4-(2-Amino-5-ethyl-1,3-thiazol-4-yl)phenyl]methanol](/img/structure/B6632979.png)

![N-[2-(4-methylpiperidine-1-carbonyl)phenyl]cyclobutanecarboxamide](/img/structure/B6632991.png)

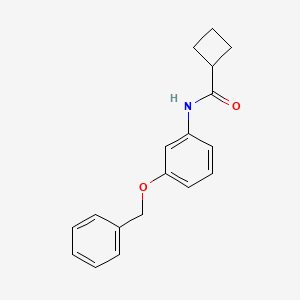

![N-[3-(2-phenylethoxy)phenyl]cyclopentanecarboxamide](/img/structure/B6632994.png)